2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-7-3-2-6-15(16)19(23)20-14-9-12-5-4-8-21-17(22)11-13(10-14)18(12)21/h2-3,6-7,9-10H,4-5,8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQXGYCSZWMEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an amine derivative .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression. Research has shown that derivatives of pyrroloquinoline compounds can effectively target various cancer cell lines, demonstrating IC50 values in the low micromolar range .
- Case Study : A study evaluated the anticancer effects of a related compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers when treated with the compound for 48 hours .
Antimicrobial Activity
The antimicrobial properties of compounds related to this compound have also been documented:
- Broad-Spectrum Activity : Similar compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.62 to 250 μg/mL against various bacterial strains .
- Case Study : In vitro testing against Escherichia coli and Staphylococcus aureus demonstrated that certain derivatives significantly inhibited bacterial growth, suggesting potential for development as new antibacterial agents .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Mechanism : The neuroprotective effects are attributed to the compound's ability to modulate oxidative stress and inflammation in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Case Study : A study involving animal models of neurodegeneration reported that administration of similar compounds resulted in improved cognitive function and reduced neuronal loss compared to control groups .
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and tetrahydroquinoline-based molecules. Examples include:
- 2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)benzamide
- 2-methoxy-N-(2-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide .
Uniqueness
What sets 2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide apart is its specific structural features, such as the unique arrangement of the methoxy, benzamide, and tetrahydroquinoline groups.
Biological Activity
2-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on available research findings.
Chemical Structure
The compound features a complex structure that includes a methoxy group, a pyrroloquinoline moiety, and a benzamide functional group. Its chemical formula is C₁₅H₁₅N₃O₂.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrroloquinoline framework exhibit significant anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains suggest that the compound could serve as a potential lead for developing new antibiotics .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The mechanism appears to involve modulation of cellular signaling pathways related to inflammation and oxidative damage .
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to inhibit cell proliferation was attributed to its interference with cell cycle progression and induction of apoptosis.
- Antimicrobial Activity : In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
- Neuroprotection : A neuroprotective study involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound reduced cell death by approximately 40% compared to untreated controls. This suggests its potential utility in treating neurodegenerative conditions like Alzheimer's disease.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
